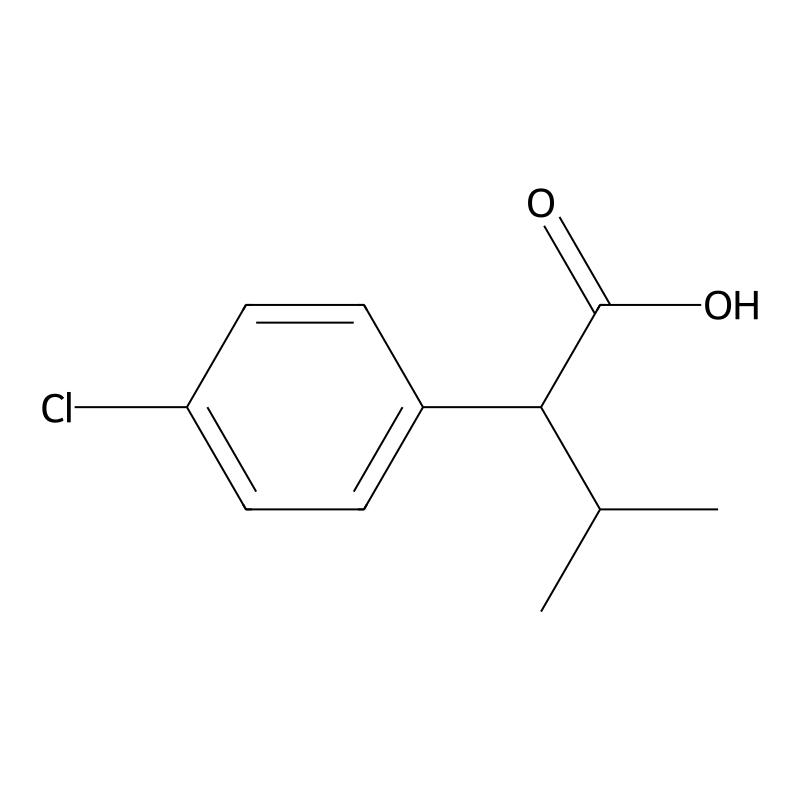

2-(4-Chlorophenyl)-3-methylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Identity

2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as 2-(4-chlorophenyl)-3-methylbutyric acid, is an organic molecule classified as a monocarboxylic acid. It contains a chlorine atom bound to a phenyl ring, a carboxylic acid group, and a branched carbon chain PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-4-Chlorophenyl-3-methylbutanoic-acid.

Environmental Transformation Product

Research has identified 2-(4-chlorophenyl)-3-methylbutanoic acid as an environmental transformation product of esfenvalerate, a synthetic pyrethroid insecticide SLU, Sweden. This means that when esfenvalerate breaks down in the environment, 2-(4-chlorophenyl)-3-methylbutanoic acid can be one of the resulting compounds.

Current Research Areas

While there is no single, comprehensive database listing all scientific research involving every compound, scholarly articles can be found that mention 2-(4-chlorophenyl)-3-methylbutanoic acid. These articles tend to focus on its presence as a metabolite or environmental transformation product in studies related to pesticide degradation or environmental monitoring [CymitQuimica, GlpBio].

Further Exploration

Scientific databases such as PubChem and SciFinder can be helpful for locating additional research articles mentioning 2-(4-chlorophenyl)-3-methylbutanoic acid PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-4-Chlorophenyl-3-methylbutanoic-acid, SciFinder: . These resources can be used to explore its potential use in various scientific disciplines.

2-(4-Chlorophenyl)-3-methylbutanoic acid, with the chemical formula C11H13ClO2 and a molecular weight of 212.67 g/mol, is a monocarboxylic acid characterized by a 4-chlorophenyl group at the 2-position of isovaleric acid. This compound is often referred to as the free acid metabolite of the pesticide esfenvalerate, which is used in agricultural applications. It appears as a white to orange crystalline powder and has a melting point range of 87-91 °C .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Reduction: Can be reduced to primary or secondary alcohols.

- Halogenation: The chlorophenyl group can undergo electrophilic substitution reactions.

These reactions can be influenced by the presence of catalysts or specific reaction conditions.

2-(4-Chlorophenyl)-3-methylbutanoic acid exhibits biological activity primarily related to its role as a metabolite of esfenvalerate. Research indicates that it may possess insecticidal properties due to its structural similarity to other active compounds in the same class. Its biological effects are still being studied, particularly regarding its toxicity and environmental impact on non-target organisms .

The synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic acid generally involves several steps:

- Starting Materials: The synthesis typically begins with commercially available precursors such as 4-chlorobenzyl chloride and isovaleric acid.

- Reaction Conditions: A Friedel-Crafts acylation reaction can be employed, where the chlorobenzyl compound reacts with isovaleric acid in the presence of a Lewis acid catalyst.

- Purification: The crude product can be purified through recrystallization or chromatography techniques.

Alternative synthetic routes may also exist, involving different reagents or conditions that yield similar products.

This compound finds applications in various fields:

- Agriculture: As a metabolite of esfenvalerate, it serves as an indicator for pesticide residue analysis in environmental samples such as soil and water.

- Analytical Chemistry: Utilized in multi-residue analysis for organic pollutants in biological matrices like hair and urine .

- Research: Investigated for its potential effects on human health and ecological systems.

Studies on the interactions of 2-(4-Chlorophenyl)-3-methylbutanoic acid focus on its environmental fate and toxicity. It has been shown to interact with various biological systems, leading to potential ecotoxicological effects. Research highlights include:

- Metabolic Pathways: Understanding how this compound is metabolized in different organisms can provide insights into its persistence and bioaccumulation potential.

- Ecotoxicity Studies: Assessments reveal varying degrees of toxicity to aquatic organisms and insects, which are critical for evaluating its environmental impact .

Several compounds share structural similarities with 2-(4-Chlorophenyl)-3-methylbutanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Esfenvalerate | Contains a cyano group; used as an insecticide | More potent insecticidal properties |

| 2-(4-Fluorophenyl)-3-methylbutanoic acid | Fluorine instead of chlorine | Different electronic properties affecting reactivity |

| 2-(Phenyl)-3-methylbutanoic acid | No halogen substituent | Less toxic; used in different biochemical pathways |

| 2-(4-Bromophenyl)-3-methylbutanoic acid | Bromine instead of chlorine | Varies in solubility and biological activity |

Each compound's unique features arise from variations in substituents on the aromatic ring or changes in functional groups, influencing their biological activity and applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant